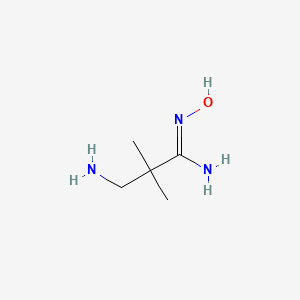
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H8Cl2O4S . It is known for its unique structure, which includes a benzodioxin ring substituted with a chloro group and a methanesulfonyl chloride group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamide or Sulfonate Derivatives: Formed from nucleophilic substitution reactions.
Quinone Derivatives: Formed from oxidation reactions.
Dechlorinated Products: Formed from reduction reactions.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
類似化合物との比較
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonate
- 2,3-Dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride
Uniqueness:
- The presence of both a chloro group and a methanesulfonyl chloride group in the same molecule provides unique reactivity patterns.
- The benzodioxin ring structure imparts specific electronic and steric properties that influence its chemical behavior.
This detailed article provides a comprehensive overview of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H8Cl2O4S |
|---|---|
分子量 |
283.13 g/mol |
IUPAC名 |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-3-6(5-16(11,12)13)4-8-9(7)15-2-1-14-8/h3-4H,1-2,5H2 |
InChIキー |
LJIGBULTLASLNC-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


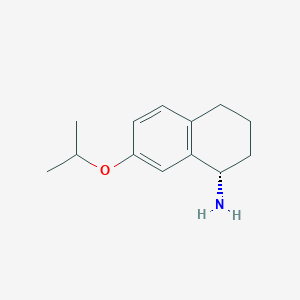
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
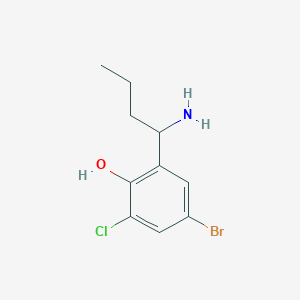
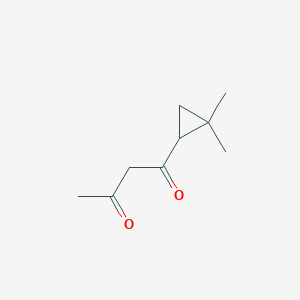
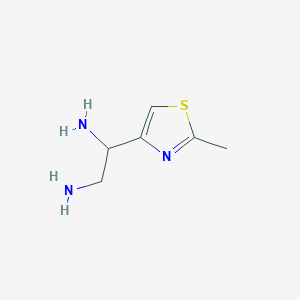
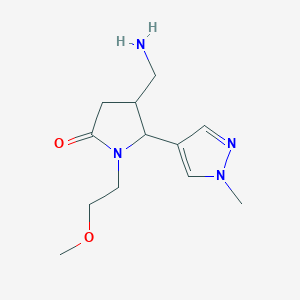
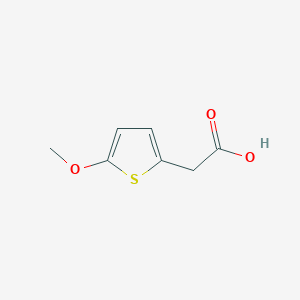
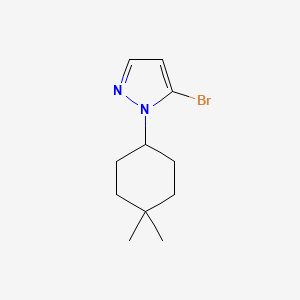
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
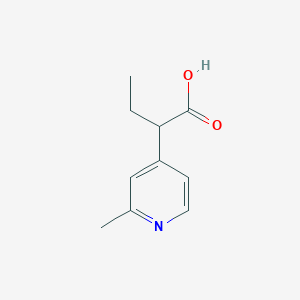

![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)

